molecular formula C9H13Cl2F3N4 B2390253 (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride CAS No. 1365936-86-2

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B2390253
CAS No.: 1365936-86-2
M. Wt: 305.13
InChI Key: NGFGJUTYTGIZJF-ILKKLZGPSA-N
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Description

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a fluorinated small-molecule compound characterized by a pyrimidine core substituted with a trifluoromethyl group at the 6-position and a pyrrolidin-3-amine moiety at the 4-position. The (3S)-stereochemistry of the pyrrolidine ring and the dihydrochloride salt form enhance its stability and solubility for research applications . Key features include:

  • Molecular formula: C₉H₁₂F₃N₅·2HCl (exact formula inferred from analogs in and ).
  • Molecular weight: ~305–315 g/mol (estimated based on similar compounds in and ).
  • Key structural elements:
    • Trifluoromethylpyrimidine: Enhances lipophilicity and metabolic stability.
    • Pyrrolidin-3-amine: Contributes to hydrogen-bonding interactions, influencing biological activity.
    • Dihydrochloride salt: Improves aqueous solubility for pharmaceutical formulations.

Properties

IUPAC Name

(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGJUTYTGIZJF-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as trifluoromethylating agents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .

Scientific Research Applications

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Enantiomeric and Stereoisomeric Variants

The stereochemistry of the pyrrolidine ring significantly impacts biological activity and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score
(3R)-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride 1448850-68-7 C₉H₁₂F₃N₅·2HCl 305.13 (3R)-stereochemistry; similar trifluoromethylpyrimidine core 0.96
(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 1365936-46-4 C₈H₁₂N₄·HCl 216.67 Single HCl salt; lacks trifluoromethyl group 0.89

Key Observations :

  • The (3R)-enantiomer (CAS 1448850-68-7) exhibits near-identical structural similarity (0.96) but may differ in target binding due to stereochemical inversion .
  • Removal of the trifluoromethyl group (CAS 1365936-46-4) reduces molecular weight and alters hydrophobicity, impacting membrane permeability .

Analogs with Modified Substituents

Variations in the pyrimidine or pyrrolidine substituents modulate reactivity and selectivity.

Compound Name CAS Number Structural Differences Applications
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride 1354954-33-8 Pyrrolidin-3-yloxy substituent; diethylamine group Likely used in agrochemical research due to enhanced stability
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine N/A Methyl group at 4-position; lacks pyrrolidine Building block for fluorinated materials
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]-3H-pyridazine-5-carboxamide EP4374877A2 Complex phenyl-pyridazine core; trifluoromethylphenyl group Kinase inhibitor candidate in patent literature

Key Observations :

  • The diethylamine analog (CAS 1354954-33-8) replaces the pyrrolidin-3-amine with a pyrrolidin-3-yloxy group, likely altering pharmacokinetics .
  • Patent compounds (e.g., EP4374877A2) demonstrate the trifluoromethylpyrimidine moiety’s versatility in drug discovery but incorporate larger pharmacophores for target specificity .

Key Observations :

  • Simpler analogs (e.g., CAS 1193388-05-4) pose lower risks, emphasizing the role of substituents in toxicity .

Research and Development Implications

  • Pharmaceuticals : The trifluoromethyl group and pyrrolidine amine enhance binding to hydrophobic pockets in enzymes (e.g., kinases) .
  • Material Science : Fluorinated pyrimidines improve thermal stability in polymers .
  • Stereochemical Sensitivity : (3S)-enantiomers may outperform (3R)-forms in target selectivity, necessitating chiral resolution studies .

Biological Activity

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride, with the CAS number 1365936-86-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13Cl2F3N4
  • Molecular Weight : 305.13 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring and a trifluoromethyl-substituted pyrimidine moiety, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
  • Targeting Muscarinic Acetylcholine Receptors : It acts as a ligand for M3 muscarinic acetylcholine receptors, which play a significant role in cell proliferation and resistance to apoptosis in colorectal cancer .
  • Potential Neuroprotective Effects : The compound has been investigated for its dual cholinesterase inhibition properties, which are beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in FaDu cells; superior to bleomycin
Cholinesterase InhibitionInhibits acetylcholinesterase; potential for Alzheimer's treatment
Muscarinic Receptor BindingSelective binding to M3 receptors; implications for cancer progression

Notable Research

  • A study highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. This suggests a potential role in therapeutic strategies against resistant cancer types .
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, noting that modifications to the trifluoromethyl group could enhance selectivity and potency against specific cancer targets .
  • Research into neuroprotective properties indicated that derivatives of this compound could mitigate oxidative stress and amyloid beta aggregation, which are critical factors in Alzheimer's pathology .

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